Methyl 4-chloro-3-oxopentanoate

Description

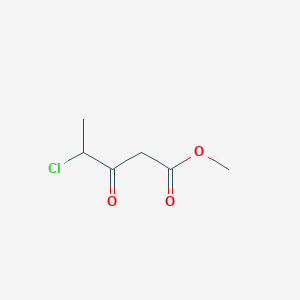

Structure

2D Structure

3D Structure

Properties

CAS No. |

142556-36-3 |

|---|---|

Molecular Formula |

C6H9ClO3 |

Molecular Weight |

164.59 g/mol |

IUPAC Name |

methyl 4-chloro-3-oxopentanoate |

InChI |

InChI=1S/C6H9ClO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 |

InChI Key |

NBFSTVAWWARRCQ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)CC(=O)OC)Cl |

Canonical SMILES |

CC(C(=O)CC(=O)OC)Cl |

Synonyms |

Pentanoic acid, 4-chloro-3-oxo-, methyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Chloro 3 Oxopentanoate and Analogous β Keto Esters

Approaches to Chloro-β-Keto Ester Synthesis

The introduction of a chlorine atom at the α-position of a β-keto ester can be achieved through several synthetic pathways. These methods can be broadly categorized into the direct chlorination of a pre-formed β-keto ester, acylation-based constructions of the carbon skeleton, and more extended multi-step sequences starting from simple precursors.

Direct Chlorination of β-Keto Ester Precursors

Direct chlorination of a β-keto ester, such as methyl 3-oxopentanoate (B1256331), at the α-position (C-4) is a common and direct approach to obtaining the desired chloro-β-keto ester. This transformation relies on the generation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic chlorine source.

Various chlorinating agents can be employed for the α-chlorination of β-keto esters. Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for this purpose. For instance, the synthesis of a related compound, methyl 2-chloro-3-oxopentanoate, has been achieved in quantitative yield by treating methyl 3-oxopentanoate with sulfuryl chloride in toluene (B28343) at low temperatures. The reaction proceeds by dropwise addition of sulfuryl chloride to a cooled solution of the β-keto ester, followed by stirring at room temperature.

While thionyl chloride (SOCl₂) is more commonly used for the conversion of carboxylic acids to acyl chlorides, its application in the direct chlorination of the α-carbon of β-keto esters is less prevalent. prepchem.com However, it can be a key reagent in multi-step syntheses where a carboxylic acid precursor is first converted to an acyl chloride. prepchem.comchemicalbook.com

Other electrophilic chlorine sources, such as N-chlorosuccinimide (NCS), are widely used, often in conjunction with a catalyst, to achieve the chlorination of β-keto esters. acs.orgacs.orgnih.govnih.gov These reactions can be highly efficient and, with the use of chiral catalysts, can provide access to enantiomerically enriched products. acs.orgacs.orgnih.govnih.gov

Achieving high selectivity and yield in the α-chlorination of β-keto esters often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and base. Research into the enantioselective chlorination of β-keto esters has provided valuable insights into these parameters.

For example, in the asymmetric chlorination of β-keto esters with NCS, a variety of chiral catalysts have been explored, including those based on Cinchona alkaloids and diaminomethylenemalononitrile. acs.orgnih.govnih.govnii.ac.jp The choice of catalyst and its loading can significantly impact both the yield and the enantioselectivity of the reaction. acs.orgnih.gov Solvents also play a crucial role; for instance, toluene has been found to be an effective solvent for certain catalytic chlorinations. acs.orgnih.gov

Temperature is another critical factor. Many of these chlorination reactions are initiated at reduced temperatures (e.g., 0-5 °C) to control the reaction rate and selectivity, and then allowed to warm to room temperature. In some cases, reactions are conducted at consistently low temperatures to maximize enantioselectivity. nih.gov The use of a weak base, such as potassium fluoride, can also be beneficial in promoting the reaction while minimizing side reactions. acs.orgnih.gov

The following table summarizes the optimized conditions for the asymmetric chlorination of various β-keto esters using N-chlorosuccinimide (NCS) as the chlorinating agent.

Table 1: Optimization of Asymmetric Chlorination of β-Keto Esters with NCS

| Catalyst | Substrate | Solvent | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| Hybrid Cinchona Alkaloid | Methyl ester indanone carboxylate | Toluene | KF | Room Temp | >99 | 97 | acs.orgnih.gov |

| Diaminomethylenemalononitrile | Methyl ester of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid | Not specified | Not specified | Not specified | Excellent | High | nii.ac.jp |

Acylation-Based Syntheses

Acylation reactions provide an alternative route to the carbon skeleton of β-keto esters. These methods typically involve the reaction of an enolate or equivalent with an acylating agent. One versatile approach involves the acylation of Meldrum's acid. For example, acylation of Meldrum's acid with propionyl chloride in the presence of pyridine (B92270) yields an intermediate that, upon refluxing in methanol (B129727), produces methyl 3-oxopentanoate. ucla.eduthieme-connect.de This precursor can then be chlorinated as described previously.

Another strategy is the C-acylation of pre-formed enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with an appropriate acid chloride. organic-chemistry.org For the synthesis of methyl 4-chloro-3-oxopentanoate, this would conceptually involve the reaction of a silyl enol ether of a methyl ester with chloroacetyl chloride. The use of chloroacetyl chloride as an acylating agent is well-established in Friedel-Crafts reactions and other contexts. niscpr.res.in

Multi-Step Synthetic Routes from Simple Building Blocks

This compound can also be constructed through multi-step synthetic sequences starting from readily available, simpler molecules. One plausible route begins with a Claisen-type condensation. For example, the reaction of acetone (B3395972) with methyl propionate (B1217596) in the presence of a base like sodium ethoxide can form 2,4-hexadione. prepchem.com Subsequent oxidation of the diketone, for instance with chlorine in aqueous sodium hydroxide, could potentially yield 3-oxopentanoic acid, which can then be esterified with methanol to give methyl 3-oxopentanoate. prepchem.com This product would then undergo chlorination as the final step.

An alternative multi-step approach could start from γ-butyrolactone. It has been shown that γ-butyrolactone can be converted to methyl 4-chlorobutyrate using phosphorus trichloride (B1173362) and methanol. While this provides a four-carbon chlorinated ester, further synthetic manipulations would be required to introduce the keto and methyl ester functionalities at the appropriate positions.

Condensation Reactions in the Preparation of Related β-Keto Esters

Condensation reactions, particularly the Claisen condensation, are fundamental to the synthesis of β-keto esters. jove.comorganic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The classic Claisen condensation involves the base-promoted reaction of two molecules of an ester, where one acts as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile. jove.comlibretexts.org The product of this reaction is a β-keto ester. jove.comlibretexts.org A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters), is used to prevent transesterification side reactions. libretexts.org The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. jove.commasterorganicchemistry.com

A "crossed" Claisen condensation occurs between two different esters. libretexts.org To avoid a mixture of products, these reactions are most effective when one of the esters is non-enolizable (lacks α-hydrogens), such as an aromatic ester or a carbonate. organic-chemistry.orglibretexts.org The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is used to form cyclic β-keto esters, typically five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com

These condensation reactions are crucial for preparing the β-keto ester precursors required for the synthesis of compounds like this compound. For instance, a crossed Claisen condensation between methyl propanoate and methyl acetate (B1210297) could, in principle, be used to generate methyl 3-oxopentanoate, although controlling the selectivity of such a reaction can be challenging.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-oxopentanoate |

| Methyl 2-chloro-3-oxopentanoate |

| Sulfuryl chloride |

| Thionyl chloride |

| N-chlorosuccinimide |

| Toluene |

| Potassium fluoride |

| Meldrum's acid |

| Propionyl chloride |

| Pyridine |

| Methanol |

| Chloroacetyl chloride |

| Acetone |

| Methyl propionate |

| Sodium ethoxide |

| 2,4-Hexadione |

| Chlorine |

| Sodium hydroxide |

| 3-Oxopentanoic acid |

| γ-Butyrolactone |

| Phosphorus trichloride |

| Methyl 4-chlorobutyrate |

| Methyl propanoate |

| Methyl acetate |

| Methyl ester indanone carboxylate |

| Silyl ketene acetal |

| 2-Arylbutyrolactone |

| MTBE (Methyl tert-butyl ether) |

| Hexane |

| Diethyl acetylmalonate |

| Ethyl (R)-4-chloro-3-hydroxybutyrate |

| Ethyl 4-chloro-3-oxobutanoate |

| 4-Chloro-3-cresol |

| m-Cresol |

| 4,6-Dichloro-3-cresol |

| 5-Chloro-3-cresol |

| 3-Chloro-4-methylbenzoyl chloride |

| 3-Chloro-4-methyl benzoic acid |

| Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate |

| 4-(4-Chloro-3-methylsulfamoylphenyl)-4-oxobutanoic acid |

| Acetyl chloride |

| Methyl 4-chloropicolinate |

| 2-Picolinic acid |

| N,N-dimethyl-formamide |

| 4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol |

| 4-Chlorophenol |

| Thiomorpholine |

| Formaldehyde |

| Methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate |

Insights from Methyl 4-chloro-3-oxobutanoate Synthesis

While specific documented syntheses for this compound are not prevalent in readily available literature, a wealth of information can be derived from the well-established synthetic routes to Methyl 4-chloro-3-oxobutanoate. These methods provide a strong foundation for proposing viable pathways to the target compound.

One prominent method for the synthesis of Methyl 4-chloro-3-oxobutanoate involves the chlorination of diketene (B1670635). A Chinese patent describes a process where diketene is treated with chlorine gas in a solvent such as dichloroethane at low temperatures, typically between -20°C and -18°C. google.com The resulting chloroacetoacetyl chloride is then subjected to alcoholysis with methanol to yield the final product, Methyl 4-chloro-3-oxobutanoate. google.com This two-step, one-pot approach offers an efficient route to this key intermediate.

Another classical and widely applicable method for the synthesis of β-keto esters is the Claisen condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the base-mediated condensation of two ester molecules. In a "crossed" Claisen condensation, two different esters can be used. libretexts.org For the synthesis of Methyl 4-chloro-3-oxobutanoate, this would theoretically involve the reaction of methyl acetate with a chloroacetylating agent in the presence of a suitable base. The choice of base is critical to prevent side reactions such as saponification. libretexts.orgyoutube.com

Furthermore, the reactivity of the methylene (B1212753) group in β-keto esters allows for further functionalization. For instance, the alkylation of Methyl 4-chloro-3-oxobutanoate with various di- and tribromoalkanes has been reported. researchgate.net These reactions, typically carried out in the presence of a base like potassium carbonate in a solvent such as DMSO, lead to the formation of enol ethers of dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. researchgate.net This reactivity highlights the potential for modifying the backbone of these chlorinated β-keto esters to generate diverse molecular scaffolds.

The following table details the research findings on the alkylation of Methyl 4-chloro-3-oxobutanoate with different bromoalkanes, providing insights into the reaction conditions and resulting products. researchgate.net

Alkylation of Methyl 4-chloro-3-oxobutanoate with Bromoalkanes

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 4-chloro-3-oxobutanoate | 1,2-Dibromoethane (B42909) | K₂CO₃ | DMSO | 35-40 | Dimethyl 2,5-bis(2-bromoethoxy)cyclohexa-2,5-diene-1,4-dicarboxylate | 38 |

These synthetic insights for Methyl 4-chloro-3-oxobutanoate strongly suggest that analogous methods could be employed for the preparation of this compound. For example, a crossed Claisen condensation between methyl propionate and a chloroacetylating agent, or the chlorination of a suitable diketene derivative followed by alcoholysis, represent plausible synthetic strategies. The established reactivity of the butanoate analogue further opens avenues for the subsequent functionalization of the desired pentanoate compound.

Applications of Methyl 4 Chloro 3 Oxopentanoate in Complex Organic Synthesis

Role as a Building Block for Pharmaceutical Intermediates

Chlorinated β-ketoesters are important intermediates in the pharmaceutical industry, valued for their ability to participate in the synthesis of complex drug molecules. srisyn.combldpharm.com

Precursor in the Synthesis of Diverse Drug Scaffolds

The reactivity of compounds like methyl 4-chloro-3-oxobutanoate allows for the synthesis of various heterocyclic structures, which form the core of many pharmaceutical agents. For instance, these intermediates can be used to prepare substituted furans, pyrazolones, and quinolones. nbinno.com The reaction of methyl 4-chloro-3-oxobutanoate with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst, for example, yields dihydrofurans, a common scaffold in medicinal chemistry. chemicalbook.com

Utility in the Preparation of Specific Pharmaceutical Classes (e.g., Cephalosporin and Penicillin Derivatives, HMG-CoA Reductase Inhibitor Intermediates)

One of the most significant applications of α-chloro-β-ketoesters is in the synthesis of chiral intermediates for HMG-CoA reductase inhibitors, commonly known as statins. google.com These drugs are critical for managing hypercholesterolemia. nih.govnih.gov The analogue, ethyl 4-chloro-3-oxobutanoate (COBE), undergoes highly efficient asymmetric reduction by specific reductase enzymes to produce ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). nih.gov This chiral alcohol is a key building block for the side chains of several statin drugs, including Atorvastatin, Rosuvastatin, and Pitavastatin. google.comnih.gov

While these ketoesters are versatile, their specific role as a direct precursor in the mainstream synthesis of β-lactam antibiotics like cephalosporins and penicillins is not prominently documented in publicly available research. nih.govrsc.org

Contributions to Agrochemical Synthesis

The chemical reactivity of chlorinated ketoesters also lends itself to the production of active compounds for the agricultural industry. smolecule.com

Intermediate in the Production of Agrochemical Compounds

Methyl 4-chloro-3-oxobutanoate is specifically described as a γ-chloroacetic acid derivative used in the preparation of insecticides. chemicalbook.com Its structural features allow for its incorporation into more complex molecules designed to have specific pesticidal activity. guidechem.com The broader class of chlorinated phenoxyacetic acids and their derivatives are also well-known for their use as herbicides. google.com

Use in Materials Science

The multifunctionality of molecules like methyl 4-chloro-3-oxopentanoate provides pathways for creating novel polymers and materials.

Application in Polymer Synthesis

Research has shown that under certain conditions, methyl 4-chloro-3-oxobutanoate can participate in polymerization reactions. In the presence of potassium carbonate, it can undergo self-condensation. The subsequent alkylation of the resulting diketone with dihaloalkanes like 1,2-dibromoethane (B42909) and 1,3-dibromopropane (B121459) has been observed to produce a glassy polymer as a significant byproduct. researchgate.net This suggests a potential, though less explored, application in the field of polymer chemistry. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Its Analogue

| Property | This compound | Methyl 4-chloro-3-oxobutanoate |

| CAS Number | 142556-36-3 | 32807-28-6 srisyn.comnih.gov |

| Molecular Formula | C₆H₉ClO₃ | C₅H₇ClO₃ bldpharm.comnih.gov |

| Molecular Weight | 164.59 g/mol | 150.56 g/mol bldpharm.comnih.gov |

| Synonyms | Pentanoic acid, 4-chloro-3-oxo-, methyl ester | Methyl 4-chloroacetoacetate srisyn.comnih.gov |

Table 2: Summary of Applications for the Methyl 4-chloro-3-oxoalkanoate Scaffold

| Application Area | Specific Use | Referenced Compound |

| Pharmaceuticals | Intermediate for HMG-CoA Reductase Inhibitors (Statins) google.comnih.gov | Ethyl 4-chloro-3-oxobutanoate nih.gov |

| Precursor for Dihydrofuran Scaffolds chemicalbook.com | Methyl 4-chloro-3-oxobutanoate chemicalbook.com | |

| Agrochemicals | Intermediate for Insecticides chemicalbook.com | Methyl 4-chloro-3-oxobutanoate chemicalbook.com |

| Materials Science | Formation of Polymers via Condensation/Alkylation researchgate.net | Methyl 4-chloro-3-oxobutanoate researchgate.net |

Derivatization for Specialty Material Development

The functional groups within this compound offer opportunities for its incorporation into polymeric structures, leading to the development of specialty materials with tailored properties. The ketone and ester functionalities are particularly amenable to polymerization and post-polymerization modification reactions.

β-Keto esters, as a class of compounds, are recognized for their potential in creating dynamic and functional polymers. researchgate.net For instance, the reaction of β-keto esters with amines can form vinylogous urethanes, a key linkage in the synthesis of recyclable polymers. researchgate.net This reactivity suggests that this compound could be explored as a monomer or a cross-linking agent in the production of novel polymeric materials.

Research into keto-functionalized polymer scaffolds has demonstrated their utility as versatile precursors for polymer side-chain conjugates. A methacrylate (B99206) monomer containing a 4-oxopentanoate (B1231505) side chain has been successfully polymerized and subsequently functionalized through its ketone group. acs.org This approach allows for the attachment of various molecules, including oligoethylene glycol, to the polymer backbone, highlighting the potential for creating materials with specific functionalities. acs.org By analogy, polymers derived from or functionalized with this compound could offer pathways to materials with unique thermal, mechanical, or chemical resistance properties, stemming from the presence of the chlorine atom.

The development of poly(keto-esters) through methods like the ring-opening polymerization of unsaturated spiro ortho esters or the condensation polymerization of keto-dicarboxylic acids with diols is an established field. google.com While these methods produce polymers with keto and ester groups within the main chain, the derivatization of polymers with pendant keto-ester groups, such as those that could be derived from this compound, allows for a different class of functional materials. google.com

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Strategy | Reactive Site on this compound | Potential Polymer Type |

| Polycondensation | Ester and active methylene (B1212753) carbon | Polyester with pendant chloro-acetyl groups |

| Addition Polymerization (as a monomer) | Derivatized vinyl group | Poly(acrylate) or Poly(methacrylate) with pendant keto-ester |

| Post-polymerization Modification | Ketone or Chlorine atom | Functionalized polymers with tailored side chains |

Chiral Auxiliary and Stereocontrol Applications

The stereoselective transformation of the ketone group in this compound is a key strategy for accessing chiral molecules, which are of paramount importance in pharmaceuticals and fine chemical synthesis.

Precursor for Chiral β-Hydroxyester Derivatives via Asymmetric Transformation

The asymmetric reduction of the β-keto group in esters to a hydroxyl group is a well-established method for producing chiral β-hydroxyesters. These compounds are valuable synthetic intermediates. researchgate.net For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate has been successfully achieved using biocatalysts like Aureobasidium pullulans and recombinant Escherichia coli strains. researchgate.netresearchgate.net These enzymatic systems can provide high enantiomeric excess (e.e.). researchgate.netresearchgate.net

This body of research strongly suggests that this compound can serve as an excellent precursor for the synthesis of the corresponding chiral methyl 4-chloro-3-hydroxypentanoate. The use of chiral catalysts, such as those based on ruthenium-BINAP complexes, is another powerful approach for achieving high enantioselectivity in the reduction of β-keto esters. acs.org The steric and electronic properties of the chloro- and methyl- substituents on the pentanoate chain would likely influence the stereochemical outcome of such reductions.

Table 2: Examples of Asymmetric Reduction of Related β-Keto Esters

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (e.e.) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans | Ethyl (S)-4-chloro-3-hydroxybutanoate | 73.0% | researchgate.net |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | researchgate.net |

| General β-keto esters | Chiral BINAP-Ru catalysts | Chiral β-hydroxyesters | >90% | acs.org |

Role in Enantioselective Synthetic Routes

Beyond being a precursor to a single chiral molecule, this compound can play a more integral role in enantioselective synthetic sequences where stereocontrol is crucial. The presence of multiple reactive sites allows for its incorporation into larger molecules, with the potential to direct the stereochemistry of subsequent transformations.

The use of chiral β-keto esters containing auxiliary groups is a known strategy for asymmetric transformations. allresearchjournal.com While this compound itself is not chiral, its derivatives can be. For example, transesterification with a chiral alcohol would yield a chiral β-keto ester that could be used to induce asymmetry in various reactions. allresearchjournal.com

Furthermore, the development of chiral Brønsted acid-catalyzed enantioselective reactions has opened new avenues for stereocontrol. The reactivity of the keto and ester groups in this compound makes it a potential substrate for such catalytic systems, enabling the enantioselective synthesis of more complex chiral structures.

Synthesis of Other Complex Organic Molecules

The rich chemical functionality of this compound makes it a valuable starting material for the synthesis of a variety of acyclic, isocyclic, and heterocyclic compounds.

Formation of Acyclic and Isocyclic Compounds

The active methylene group flanked by the two carbonyls in this compound is a key site for C-C bond formation through alkylation reactions. The palladium-catalyzed chemistry of β-keto esters and their allylic derivatives provides a powerful tool for constructing complex acyclic frameworks. nih.gov

The intramolecular condensation of diesters, known as the Dieckmann condensation, is a classic method for forming cyclic β-keto esters, typically five- or six-membered rings. researchgate.net While this compound is a monoester, its derivatization to a suitable diester precursor could enable its use in such cyclization reactions to form functionalized carbocycles. Additionally, methods for the three-carbon ring expansion of carbocyclic β-keto esters have been developed, offering a pathway to medium and large-sized rings. acs.org

Pathways to Advanced Heterocyclic Structures

β-Keto esters are renowned for their utility in the synthesis of a wide range of heterocyclic compounds. nih.govuwindsor.ca The reaction of β-keto esters with various binucleophiles is a cornerstone of heterocyclic chemistry.

For instance, the reaction of β-keto esters with α-haloketones or aldehydes in the presence of a base can lead to the formation of furans (Feist-Benary synthesis). uwindsor.ca The presence of the chlorine atom in this compound adds another layer of reactivity that could be exploited in such syntheses.

Pyrazolones are traditionally synthesized from the reaction of β-keto esters with hydrazine (B178648) derivatives. nih.gov This suggests a straightforward pathway to pyrazolone (B3327878) derivatives starting from this compound. Similarly, the reaction with amines, particularly in the presence of ammonia, can lead to the formation of pyrroles (Hantzsch pyrrole (B145914) synthesis). uwindsor.ca The versatility of β-keto esters extends to the synthesis of various other heterocycles, including dihydropyridines, quinolines, and dihydropyrimidinones, often through multicomponent reactions. allresearchjournal.com

Analytical and Spectroscopic Characterization Methodologies for Methyl 4 Chloro 3 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the Methyl 4-chloro-3-oxopentanoate molecule. The spectrum would be expected to show distinct signals for the methyl ester protons (-OCH₃), the methylene (B1212753) protons adjacent to the ester and ketone groups (-C(O)CH₂C(O)-), and the protons of the chloroethyl group (-CH(Cl)CH₃). The chemical shift (δ) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons, thus helping to piece together the molecular connectivity.

¹³C NMR spectroscopy is employed to determine the number and types of carbon atoms, providing a map of the carbon backbone. japsonline.com For this compound, distinct peaks would be expected for the methyl ester carbon, the two carbonyl carbons (ketone and ester), the methylene carbon, the carbon bearing the chlorine atom, and the terminal methyl carbon of the ethyl group. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of attached atoms.

In cases where stereoisomers may exist, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized. These methods can reveal through-space correlations between protons, which helps in determining their relative spatial orientation. For a chiral molecule like this compound (with a stereocenter at the carbon bearing the chlorine atom), these techniques would be invaluable for assigning the relative or absolute stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

HRMS provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₆H₉ClO₃.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to identify its components. A sample of this compound would be vaporized and passed through a GC column, which separates it from any impurities. The mass spectrometer then detects the separated components, providing a mass spectrum for each. The retention time from the GC and the mass spectrum together serve as a reliable identifier for the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the characterization of this compound. This method allows for the identification of key functional groups within the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique fingerprint of the compound, revealing the presence of specific bonds and structural features.

Identification of Key Functional Groups (e.g., Carbonyl, Chloro)

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its principal functional groups. The most prominent of these are the carbonyl (C=O) groups of the ester and ketone, and the carbon-chlorine (C-Cl) bond.

The carbonyl stretching vibrations are particularly informative. In β-keto esters like this compound, two distinct C=O stretching bands are typically observed. The ester carbonyl absorption generally appears at a higher frequency (around 1740-1750 cm⁻¹) compared to the ketone carbonyl, which is influenced by the presence of the adjacent chloro- group and typically absorbs in the range of 1715-1730 cm⁻¹. The presence of these two distinct peaks is a strong indicator of the β-keto ester structure. libretexts.orglibretexts.orgpressbooks.pub

The carbon-chlorine (C-Cl) stretching vibration is also a key diagnostic feature. This absorption is typically found in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can vary depending on the molecular environment, but its presence confirms the chlorinated nature of the compound.

Additionally, C-H stretching and bending vibrations associated with the methyl and methylene groups are observed in the spectrum. The C-H stretching of alkanes typically appears in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.orgpressbooks.pub The C-O stretching of the ester group also gives rise to characteristic bands, usually in the 1000-1300 cm⁻¹ range. libretexts.org

The following table summarizes the expected key IR absorption frequencies for this compound:

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1740 - 1750 |

| Ketone Carbonyl | C=O Stretch | 1715 - 1730 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Ester C-O | C-O Stretch | 1000 - 1300 |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 |

This table is based on general spectroscopic principles and data for similar compounds. libretexts.orglibretexts.orgpressbooks.pub

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.

Gas Chromatography (GC) for Volatile Components

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (the mobile phase). The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property of the analyte under specific GC conditions.

For this compound, GC can be used to:

Assess Purity: By separating the target compound from any volatile impurities, starting materials, or byproducts, the purity of a sample can be accurately determined. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound.

Monitor Reactions: The progress of a reaction can be followed by taking aliquots of the reaction mixture at different time intervals and analyzing them by GC. This allows for the determination of the consumption of reactants and the formation of products over time. acs.org

GC is often coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components, further aiding in their identification. uah.edunih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-performance liquid chromatography (HPLC) is another crucial technique for the analysis of this compound. HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

Key applications of HPLC for this compound include:

Purity Determination: HPLC is widely used to assess the purity of β-keto esters. chromforum.orgrsc.org Different HPLC methods, such as reversed-phase HPLC, can be developed to separate this compound from its impurities. The area under the chromatographic peak is used for quantification.

Separation from Complex Mixtures: In synthetic chemistry, crude reaction mixtures can be purified using preparative HPLC to isolate the desired product. acs.org

A challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org Method development may involve adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion between them. chromforum.org

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of reactions. nih.govyoutube.com A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support.

To monitor a reaction involving this compound:

A small spot of the reaction mixture is applied to the baseline of the TLC plate.

Spots of the starting materials and expected products are often applied alongside for comparison. rochester.edu

The plate is then developed in a chamber containing a suitable solvent system (mobile phase).

As the solvent moves up the plate, the components of the mixture separate based on their affinity for the stationary phase.

The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. youtube.com

TLC is an invaluable tool for quickly determining the optimal reaction time and for checking the completeness of a reaction before proceeding with workup and purification. nih.govthieme.de

Chiral HPLC for Enantiomeric Excess Determination (in derived products)

While this compound itself is not chiral, it is a common precursor in asymmetric synthesis, where it can be converted into chiral products, such as chiral alcohols, through reduction. nih.govresearchgate.net In these cases, it is crucial to determine the enantiomeric excess (e.e.) of the resulting chiral product, which is a measure of the purity of one enantiomer over the other.

Chiral HPLC is the most common method for this purpose. It utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. hplc.eu

For products derived from this compound:

The chiral product mixture is injected into an HPLC system equipped with a suitable chiral column.

The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.

The enantiomeric excess can be calculated from the relative areas of the two peaks.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving good separation of the enantiomers. nih.gov This technique is essential for evaluating the effectiveness of asymmetric catalysts and reactions. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction data for this compound. Consequently, detailed research findings regarding its crystalline structure, including unit cell dimensions, space group, and other crystallographic parameters, are not available at this time.

X-ray diffraction is a powerful analytical technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a diffraction pattern is generated. This pattern serves as a unique fingerprint of the crystal's internal structure.

Mathematical analysis of the diffraction pattern allows for the determination of the crystal's unit cell—the basic repeating structural unit of the crystalline solid. Key parameters derived from this analysis include the lengths of the unit cell edges (a, b, and c) and the angles between them (α, β, and γ). Furthermore, the systematic absences in the diffraction pattern provide information about the crystal's symmetry, leading to the assignment of a specific space group.

While X-ray diffraction studies have been conducted on related compounds, such as other halogenated ketones and esters, this information cannot be extrapolated to definitively describe the crystalline structure of this compound. The specific placement of the chloro and methyl groups on the pentanoate backbone would significantly influence the intermolecular interactions and, therefore, the resulting crystal packing.

The lack of published XRD data for this compound suggests that either the compound has not been subjected to single-crystal X-ray diffraction analysis, or the results of such studies have not been disseminated in publicly accessible scientific literature. Future research in this area would be necessary to elucidate the precise solid-state structure of this compound.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future research is heavily geared towards developing more efficient, safer, and environmentally benign methods for synthesizing chlorinated β-keto esters like methyl 4-chloro-3-oxopentanoate. The principles of green chemistry are becoming central to this endeavor.

Key trends include:

Electrochemical Synthesis: Electrochemically driven methods are being explored as a sustainable alternative to traditional chemical oxidation for creating complex molecules from β-keto esters. researchgate.net This approach minimizes the need for stoichiometric metallic oxidants and often uses greener solvents. researchgate.net

Organocatalysis for Asymmetric Chlorination: A significant area of development is the catalytic enantioselective α-chlorination of β-keto esters. nih.govacs.org Research into hybrid amide-based Cinchona alkaloids as catalysts has shown promise, allowing for high yields (up to 99%) and excellent enantiomeric excess (up to 97% ee) with low catalyst loading. acs.org These methods provide a pathway to chiral chlorinated building blocks, which are highly valuable in pharmaceutical synthesis.

Novel Reagent Systems: The development and use of novel chlorinating agents, such as hypervalent iodine-based Cl-transfer reagents in combination with simple Cinchona alkaloid catalysts, represents an emerging strategy. nih.gov This avoids more common and sometimes less selective reagents like N-chlorosuccinimide (NCS). nih.govacs.org

Improved Reaction Conditions: Efforts are being made to develop simpler and faster synthetic methods. For example, new protocols for creating β-keto esters using ethyl chloroformate and a suitable base have been shown to be tolerant of various functional groups, including alkyl halogens, which is relevant for the synthesis of precursors to this compound. nih.gov

Expansion of Applications in Specialty Chemical Synthesis

The unique structure of this compound makes it an ideal precursor for a variety of specialty chemicals, particularly in the fine chemical and pharmaceutical industries. researchgate.net Future research will focus on expanding its utility as a key intermediate.

Emerging applications include:

Heterocyclic Chemistry: β-Keto esters are foundational for synthesizing a wide range of heterocyclic compounds. This compound could serve as a starting material for creating substituted pyrazolones, which have applications in medicine and materials science. nih.gov Its close analogue, methyl 4-chloro-3-oxobutanoate, is used in the synthesis of dihydrofurans, highlighting the potential for similar five-membered ring syntheses. chemicalbook.com

Chiral Building Blocks: The generation of chiral derivatives from this compound is a major research thrust. The resulting chiral halohydrins (chiral chloro-alcohols) are key intermediates in the synthesis of numerous pharmaceutically active compounds. researchgate.netalmacgroup.com

Agrochemicals: Halogenated compounds are prevalent in agrochemicals. The related γ-chloroacetic acid derivatives are used in the preparation of insecticides, suggesting a potential application space for derivatives of this compound. chemicalbook.com

Complex Molecule Synthesis: The ability to perform stereospecific nucleophilic substitutions (SN2-type reactions) on the chlorinated carbon makes these compounds valuable for constructing complex molecular architectures with controlled stereochemistry. nih.gov

Advancements in Computational Predictions of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound.

Future directions in this area involve:

Reactivity and Site Selectivity: DFT calculations are being used to create molecular electrostatic potential maps (MEP) to predict chemical reactivity and site selectivity. nanobioletters.com For a molecule like this compound with multiple reactive sites (the α-carbon, the two carbonyl carbons), this can help predict the outcome of reactions and guide the design of new synthetic strategies. nanobioletters.commdpi.com

Mechanism Elucidation: Computational studies are crucial for understanding complex reaction mechanisms, such as those in enzymatic halogenation or organocatalyzed asymmetric reactions. mdpi.comnih.gov By modeling transition states and intermediates, researchers can refine catalyst design and reaction conditions to improve yield and stereoselectivity. mdpi.com

Designing Novel Compounds: Theoretical assessments can be used to design new β-keto esters with specific biological activities. mdpi.comresearchgate.net By calculating reactivity indices and performing molecular docking simulations with biological targets (like quorum-sensing proteins), new antibacterial agents can be designed based on the β-keto ester scaffold. mdpi.comresearchgate.net

Solvent Effects and ADME Properties: Computational models can predict the influence of solvents on reactivity and forecast the ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates derived from these scaffolds, accelerating the drug discovery process. mdpi.comresearchgate.net

Exploration of New Biocatalytic Systems for Complex Derivatization

Biocatalysis offers a powerful and sustainable route to producing complex, optically pure molecules. The application of enzymes and whole-cell systems to transform halogenated ketones and esters is a rapidly growing field of research.

Key emerging trends are:

Asymmetric Reduction: A major focus is the asymmetric reduction of the keto group in α-halo keto esters to produce chiral α-halo alcohols. researchgate.netalmacgroup.com Enzymes such as carbonyl reductases (CREDs) and ketoreductases are highly effective for this transformation, often yielding products with high enantiomeric excess. almacgroup.comnih.gov

Whole-Cell Biotransformations: The use of whole microbial cells (e.g., Lactobacillus kefir, Candida parapsilosis, Baker's Yeast) provides a cost-effective method for these reductions, as they contain the necessary enzymes and cofactor regeneration systems. researchgate.netabap.co.insphinxsai.com Research is focused on optimizing reaction conditions and screening for new, robust microbial strains. researchgate.netabap.co.in

Recombinant Enzyme Technology: To overcome the limitations of whole-cell systems, such as low volume efficiency, there is a significant drive towards using isolated, recombinant enzymes. almacgroup.com This allows for higher substrate concentrations and cleaner reactions, making the processes more commercially viable. researchgate.netalmacgroup.com

Enzyme-Catalyzed Derivatization: Beyond reduction, enzymes are being explored for other transformations. For example, lipases are used for highly chemo- and stereoselective transesterification reactions, which could be applied to produce different ester derivatives of 4-chloro-3-oxopentanoic acid under mild, solvent-free conditions. researchgate.net The discovery of new biocatalysts, such as N-methyl amino acid dehydrogenases, for reductive amination opens the door to synthesizing novel chiral N-functionalized amino acids from keto-acid precursors. nih.gov

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-chloro-3-oxopentanoate, and what factors influence reagent selection?

- Methodological Answer: The compound is typically synthesized via halogenation of a β-ketoester precursor. A plausible route involves chlorination of methyl 3-oxopentanoate using chlorine gas (Cl₂) or chlorinating agents like thionyl chloride (SOCl₂) in anhydrous solvents (e.g., dichloromethane). Reaction conditions (temperature, solvent polarity, and catalyst) are critical: excess Cl₂ at 0–5°C minimizes side reactions (e.g., overhalogenation). Yields depend on steric hindrance at the β-carbon and the leaving group’s ability. For analogs like methyl 4-bromo-3-oxopentanoate, bromination with Br₂ in acetic acid achieves ~75% yield .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer:

- ¹H NMR: The β-ketoester moiety shows a singlet for the α-CH₂ group (~3.5 ppm) and a triplet for the γ-CH₂ adjacent to the carbonyl. The methyl ester appears as a singlet at ~3.7 ppm.

- ¹³C NMR: The carbonyl carbons (C=O of ester and ketone) resonate at ~170–175 ppm.

- IR: Strong peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

- Mass Spectrometry (MS): Molecular ion [M⁺] at m/z 164 (C₆H₉ClO₃) and fragment ions from Cl loss (e.g., m/z 129). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture (hydrolysis risk) and light (photodegradation). Compatibility testing shows no reactivity with PTFE or glass, but avoid polypropylene containers due to potential solvent interactions .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer: The β-ketoester’s electron-withdrawing groups activate the α-carbon for nucleophilic attack. The chloro group’s electronegativity enhances leaving group ability (compared to bromo analogs), favoring SN2 mechanisms. Steric hindrance at the α-carbon directs nucleophiles (e.g., amines, thiols) to the less hindered γ-position. Computational studies (DFT) show a 15% lower activation energy for Cl⁻ departure vs. Br⁻ in analogous systems .

Q. What mechanistic pathways explain base-catalyzed elimination reactions of this compound?

- Methodological Answer: Under basic conditions (e.g., NaOH/EtOH), deprotonation at the α-carbon triggers an E1cb mechanism, forming a conjugated enolate intermediate. Subsequent elimination of Cl⁻ yields an α,β-unsaturated ketone. Kinetic studies (monitored via GC-MS) reveal a second-order dependence on base concentration, consistent with a bimolecular transition state. Competing pathways (e.g., hydrolysis) are suppressed by non-aqueous solvents .

Q. How can computational modeling predict reactivity in multi-step syntheses involving this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key reactions (e.g., Cl⁻ substitution). Solvent effects are incorporated via PCM models. For example, Fukui indices identify the α-carbon as the most electrophilic site (f⁻ = 0.32). Molecular dynamics simulations predict aggregation tendencies in polar solvents, aiding reaction solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.